molecular formula C20H20N2O3 B11289188 N-isopropyl-2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-isopropyl-2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11289188
M. Wt: 336.4 g/mol
InChI Key: NKEHTMXWLCWHBK-UHFFFAOYSA-N
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Description

N-isopropyl-2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a methoxybenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

    Isopropylation: The isopropyl group can be introduced through an alkylation reaction using isopropyl bromide and a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate product reacts with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

N-isopropyl-2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-2-(3-methoxyphenyl)acetamide
  • N-isopropyl-2-(3-methoxyphenyl)benzamide
  • N-isopropyl-2-(3-methoxyphenyl)quinoline

Uniqueness

N-isopropyl-2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific structural features, such as the presence of the isoquinoline core, methoxyphenyl group, and carboxamide functionality

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1-oxo-N-propan-2-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-13(2)21-19(23)18-12-22(14-7-6-8-15(11-14)25-3)20(24)17-10-5-4-9-16(17)18/h4-13H,1-3H3,(H,21,23)

InChI Key

NKEHTMXWLCWHBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)OC

Origin of Product

United States

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